molecular formula C24H18F2N2O2 B2579942 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477709-66-3

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2579942
CAS No.: 477709-66-3
M. Wt: 404.417
InChI Key: IBYVVARXSXCRIE-UHFFFAOYSA-N
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Description

The compound (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is an organic molecule known for its potential applications in medicinal chemistry and various chemical research fields. It features a complex structure incorporating pyrazole and biphenyl moieties, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process starts with the functionalization of the biphenyl system, followed by the introduction of the pyrazole ring through cyclization reactions. Commonly used reagents in these syntheses include fluorinated biphenyl compounds, pyrazole derivatives, and various oxidizing agents. Reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While detailed industrial production methods are proprietary and complex, they generally involve large-scale application of the laboratory synthesis methods, optimized for higher yields and cost efficiency. This includes the use of automated reaction setups and continuous flow reactors, which ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Hydrogenation of double bonds.

  • Substitution: : Aromatic substitution on the biphenyl ring.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate, and halogenating agents for substitution reactions. Reaction conditions depend on the specific transformation but often include controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products Formed

Oxidation typically results in ketones or aldehydes, reduction yields alcohols, and substitution results in various halogenated biphenyl derivatives.

Scientific Research Applications

This compound finds applications across several scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential role in modulating biological pathways.

  • Medicine: : Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: : Employed in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, influencing various biochemical pathways. The specific pathways depend on the compound's structure and the nature of the interaction, which is a subject of ongoing research.

Comparison with Similar Compounds

Compared to other pyrazole-biphenyl derivatives, (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone stands out due to its unique fluorinated structure, which can enhance its binding affinity and specificity. Similar compounds include:

  • (3-{1-[(2-chloro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-chlorophenyl)methanone

  • (3-{1-[(2-methyl[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

These comparisons highlight the compound’s unique chemical properties, contributing to its specialized applications and potential in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2/c1-16(23-13-14-28(27-23)24(29)18-7-9-19(25)10-8-18)30-20-11-12-21(22(26)15-20)17-5-3-2-4-6-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVVARXSXCRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=CC=C(C=C2)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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